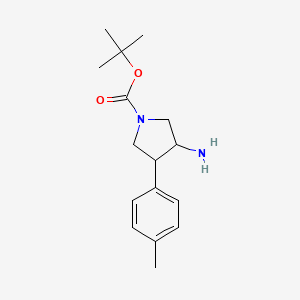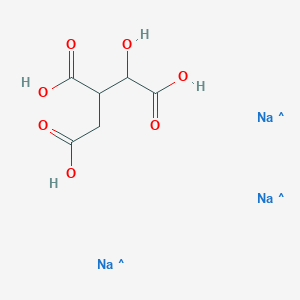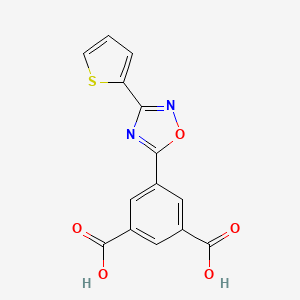![molecular formula C9H8N3NaO2S B11764947 Sodium 5-amino-3,4-dimethylthieno[2,3-c]pyridazine-6-carboxylate](/img/structure/B11764947.png)
Sodium 5-amino-3,4-dimethylthieno[2,3-c]pyridazine-6-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium 5-amino-3,4-dimethylthieno[2,3-c]pyridazine-6-carboxylate is a heterocyclic compound that belongs to the pyridazine family
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of sodium 5-amino-3,4-dimethylthieno[2,3-c]pyridazine-6-carboxylate typically involves the condensation of ethyl 5-amino-3,4-diphenylthieno[2,3-c]pyridazine-6-carboxylate with triethyl orthoformate in the presence of acetic anhydride as a catalyst . The reaction proceeds through the formation of an ethoxymethyleneamino intermediate, which is then reacted directly without purification .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of high-purity reagents, controlled reaction conditions, and efficient purification techniques to ensure the quality and yield of the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the nitro derivatives back to the amino form.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Regeneration of the amino group.
Substitution: Formation of various substituted derivatives depending on the reagents used.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial properties against various bacterial and fungal strains.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
作用機序
5-アミノ-3,4-ジメチルチエノ[2,3-c]ピリダジン-6-カルボン酸ナトリウムの作用機序には、酵素や受容体などの特定の分子標的との相互作用が含まれ、これにより生物学的経路が調節されます。正確な分子標的と経路は、特定の用途や研究されている生物学的システムによって異なります。
類似化合物:
- 5-アミノ-3,4-ジフェニルチエノ[2,3-c]ピリダジン-6-カルボン酸エチル
- 5-アミノ-3,4-ジメチルチエノ[2,3-c]ピリダジン-6-カルボン酸
比較: 5-アミノ-3,4-ジメチルチエノ[2,3-c]ピリダジン-6-カルボン酸ナトリウムは、ナトリウム塩の存在によりユニークであり、ナトリウムを含まない対応物と比較して、溶解度と反応性に影響を与える可能性があります。さらに、チエノ環とピリダジン環の特定の置換パターンは、生物活性と化学反応性の違いにつながる可能性があります。
類似化合物との比較
- Ethyl 5-amino-3,4-diphenylthieno[2,3-c]pyridazine-6-carboxylate
- 5-amino-3,4-dimethylthieno[2,3-c]pyridazine-6-carboxylic acid
Comparison: Sodium 5-amino-3,4-dimethylthieno[2,3-c]pyridazine-6-carboxylate is unique due to the presence of the sodium salt, which can influence its solubility and reactivity compared to its non-sodium counterparts. Additionally, the specific substitution pattern on the thieno and pyridazine rings can lead to differences in biological activity and chemical reactivity.
特性
分子式 |
C9H8N3NaO2S |
|---|---|
分子量 |
245.24 g/mol |
IUPAC名 |
sodium;5-amino-3,4-dimethylthieno[2,3-c]pyridazine-6-carboxylate |
InChI |
InChI=1S/C9H9N3O2S.Na/c1-3-4(2)11-12-8-5(3)6(10)7(15-8)9(13)14;/h10H2,1-2H3,(H,13,14);/q;+1/p-1 |
InChIキー |
XQDLJMQRVUGQTN-UHFFFAOYSA-M |
正規SMILES |
CC1=C(N=NC2=C1C(=C(S2)C(=O)[O-])N)C.[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)propan-1-amine](/img/structure/B11764877.png)

![6-((4-Fluorophenyl)sulfinyl)pyrido[3,2-D]pyrimidine-2,4-diamine](/img/structure/B11764882.png)
![6-(Trifluoromethyl)benzo[d][1,2,3]triazin-4(3H)-one](/img/structure/B11764883.png)




![5-(1H-Benzo[d]imidazol-2-yl)pyridine-2-thiol](/img/structure/B11764907.png)
![7-Benzyl-[1,3]dioxolo[4,5-g]quinoline-6-thiol](/img/structure/B11764918.png)
![6-Cyclopropyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4-thiol](/img/structure/B11764919.png)
![6,7,9,10,12,13,15,16-Octahydrodibenzo[b,e][1,4,7,10,13,16]hexaoxacyclooctadecine](/img/structure/B11764923.png)

